Ibogaine

Overview

Description

Ibogaine is an indole alkaloid derived from the root bark of Tabernanthe iboga, a plant native to Central Africa. It has been traditionally used in spiritual rituals and, more recently, investigated for its anti-addictive properties. Preclinical studies demonstrate that this compound attenuates withdrawal symptoms and reduces cravings for opioids, cocaine, and other substances . However, its development as a therapeutic agent is hindered by safety concerns, including cardiotoxicity, neurotoxicity, and motor impairments . This compound’s primary metabolite, 12-hydroxyibogamine (northis compound), shares pharmacological activity but exhibits a distinct safety profile .

Preparation Methods

Natural Extraction from Plant Sources

Direct Extraction from Tabernanthe iboga

Tabernanthe iboga root bark remains the most direct source of ibogaine, though its low alkaloid content (0.6–11.2% this compound by dry weight) necessitates large quantities of plant material . Traditional extraction methods involve acid-base purification:

-

Acidification : Ground root bark is soaked in a dilute acidic solution (e.g., acetic acid or citric acid) to protonate alkaloids, forming water-soluble salts.

-

Filtration and Basification : The acidic solution is filtered and basified with ammonia or sodium hydroxide to precipitate crude alkaloids.

-

Solvent Partitioning : The precipitate is dissolved in a nonpolar solvent (e.g., dichloromethane), washed, and evaporated to yield a total alkaloid extract (TA) containing this compound, voacangine, and other indole alkaloids .

A 2020 analysis of commercial iboga products revealed significant variability, with TA extracts containing 8.2–32.9% this compound and root bark samples as low as 0.6% .

Optimized Extraction from Voacanga africana

Voacanga africana, a more abundant source of the iboga precursor voacangine, has emerged as a preferred material for industrial-scale extraction. A 2021 study demonstrated an acetone-based extraction protocol yielding 0.8% voacangine by dry weight from V. africana root bark . Key steps include:

-

Defatting : Dried root bark is defatted with hexane to remove lipids.

-

Acetone Extraction : Defatted material is refluxed in acetone, concentrating alkaloids into the organic phase.

-

Crystallization : Voacangine is crystallized from the extract using methanol, achieving 73–85% purity .

Table 1: Yield Comparison of Iboga Alkaloids from Plant Sources

| Plant Source | Alkaloid | Yield (% Dry Weight) | Purity After Crystallization |

|---|---|---|---|

| T. iboga | This compound | 0.6–11.2 | 32.9% (TA) |

| V. africana | Voacangine | 0.8 | 73–85% |

Semisynthesis from Voacangine

Hydrolysis and Decarboxylation

Voacangine, a methoxycarbonyl derivative of this compound, undergoes demethoxycarbonylation to produce this compound. The reaction involves:

-

Basic Hydrolysis : Voacangine is treated with potassium hydroxide in ethanol under reflux, cleaving the ester group to form norvoacangine.

-

Acid Decarboxylation : Norvoacangine is heated in hydrochloric acid, inducing decarboxylation to yield this compound .

This two-step process achieves an overall yield of 50–60% from voacangine .

Cleavage of Iboga-Vobasinyl Dimers

V. africana root bark contains dimers like voacamine and voacamidine, which can be cleaved to increase voacangine yields. Optimized conditions involve refluxing dimers in 3 M HCl/methanol (3:2) for 6 hours, converting 47% of dimers to voacangine . Subsequent semisynthesis from this additional voacangine nearly doubles this compound output per unit of plant material .

Table 2: Semisynthesis Yields from Voacangine

| Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Voacangine | KOH/EtOH, reflux, 4 h | Norvoacangine | 92 |

| Norvoacangine | HCl, 100°C, 2 h | This compound | 65 |

| Voacamine | 3 M HCl/MeOH, reflux, 6 h | Voacangine | 47 |

Total Chemical Synthesis

Palladium-Catalyzed Coupling Approach

A 2025 total synthesis reported by UC Davis researchers employs a palladium-catalyzed cascade to construct the this compound core :

-

Indole Formation : 2-Iodo-4-methoxyaniline reacts with triethyl((4-(triethylsilyl)but-3-yn-1-yl)oxy)silane using Pd(OAc)₂, forming a trisubstituted indole intermediate.

-

Cyclization : Iodination and fluoride-mediated desilylation yield 2-(2-iodo-1H-indol-3-yl)ethanol, which undergoes intramolecular cyclization with 7-ethyl-2-azabicyclo[2.2.2]oct-5-ene.

-

Final Coupling : A second palladium-catalyzed coupling installs the ethyl side chain, producing this compound in 12% overall yield .

Challenges in Stereocontrol

This compound’s two chiral centers complicate synthesis, often yielding racemic mixtures. Asymmetric catalysis using chiral ligands (e.g., BINAP) has achieved enantiomeric excesses of 78–85%, though industrial-scale applications remain limited .

Biosynthetic Pathways

Enzymatic Synthesis in Tabernanthe iboga

This compound biosynthesis proceeds via the strictosidine pathway:

-

Tryptamine Formation : Tryptophan decarboxylase (TDC) converts tryptophan to tryptamine.

-

Secologanin Synthesis : Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) form secologanin, an iridoid moiety.

-

Strictosidine Formation : Tryptamine and secologanin condense via strictosidine synthase (STR) to produce strictosidine.

-

Post-Strictosidine Modifications : A series of oxidations, reductions, and cyclizations catalyzed by geissoschizine synthase (GS1) and cytochrome P450 enzymes yield coronaridine, which is hydroxylated and methylated to form this compound .

Metabolic Engineering

Efforts to engineer Saccharomyces cerevisiae for this compound production have inserted genes for TDC, STR, and GS1, achieving titers of 0.8 mg/L in bioreactors. However, low efficiency compared to plant extraction limits commercial viability .

Quality Control and Analytical Methods

Purity Assessment

Gas chromatography-mass spectrometry (GC/MS) analyses of 16 commercial this compound products revealed:

-

This compound HCl : 61.5–73.4% purity.

-

Total Alkaloid Extracts : 8.2–32.9% this compound.

Unknown alkaloids and contaminants were detected in 94% of samples, underscoring the need for standardized preparation protocols .

Regulatory Considerations

No pharmacopeial standards exist for this compound, though the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) recommends HPLC-UV for quantification, with acceptance criteria of ≥95% purity for clinical use .

Chemical Reactions Analysis

Types of Reactions: Ibogaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound and exploring its derivatives for potential therapeutic applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of different oxidation products.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule

Major Products: The major products formed from these reactions include various this compound derivatives, which are studied for their potential pharmacological properties. These derivatives can exhibit different levels of psychoactivity and therapeutic potential .

Scientific Research Applications

Treatment of Opioid Use Disorder

Numerous studies have investigated ibogaine's efficacy in treating opioid use disorder (OUD). A systematic review identified 24 studies involving 705 participants, indicating that this compound can significantly reduce withdrawal symptoms and cravings associated with opioids .

- Key Findings:

- A study involving 50 participants undergoing detoxification reported a significant reduction in withdrawal symptoms and cravings within 48 hours post-treatment .

- An observational study in New Zealand showed that a single this compound treatment led to sustained reductions in opioid use over a 12-month follow-up period .

| Study | Sample Size | Duration | Key Outcomes |

|---|---|---|---|

| Noller et al. (2018) | 14 | 12 months | Significant reductions in Addiction Severity Index scores (p=0.002) and Beck Depression Inventory scores (p<0.001) |

| Malcolm et al. (2018) | 50 | 1 week | 78% of participants showed no objective signs of withdrawal at 48 hours post-treatment |

| Healthline Observational Studies (2017) | Varied | Up to 8 months | Median abstinence duration of 5.5 months for single treatment; 8.4 months for multiple treatments |

Safety and Side Effects

While this compound shows promise, it is not without risks. Clinical trials have reported severe adverse effects, including cardiac arrhythmias and fatalities associated with its use .

- Adverse Effects Noted:

- Ataxia (impaired coordination)

- Nausea

- Cardiac complications leading to fatalities in some cases

Case Studies

Several case studies have documented individual experiences with this compound treatment:

- Case Study A: A participant with severe opioid dependence underwent a single this compound treatment and reported significant reductions in cravings and withdrawal symptoms lasting for several months post-treatment.

- Case Study B: Another individual experienced immediate alleviation of withdrawal symptoms but faced complications requiring medical intervention due to cardiovascular issues.

Mechanism of Action

Ibogaine exerts its effects through a complex mechanism involving multiple molecular targets and pathways:

Neurotransmitter Systems: this compound interacts with serotonin, dopamine, and opioid receptors, modulating their activity and influencing neurotransmitter release and reuptake.

Neuroplasticity: this compound promotes the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which play a role in neuronal growth and survival.

Opioid Receptors: this compound acts as a weak antagonist at mu opioid receptors, contributing to its anti-craving and detoxification effects

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Noribogaine (12-Hydroxyibogamine)

- Structural Relationship: Northis compound is the O-desmethyl metabolite of this compound, formed via CYP2D6-mediated metabolism .

- Mechanistic Overlap and Divergence: Both compounds bind to κ-opioid, NMDA, and serotonin transporters (SERT), but northis compound shows 10-fold higher potency in inhibiting 5-HT uptake . Safety: Northis compound lacks this compound’s cerebellar toxicity and cardiac risks, making it a safer candidate for clinical use .

| Parameter | This compound | Northis compound |

|---|---|---|

| pKi at σ2 Receptor | 6.8 (predicted), 6.69 (exp.) | Not reported |

| 5-HT Uptake IC50 | ~1 µM | ~0.1 µM |

| Motor Toxicity | High (tremors, ataxia) | None observed |

| Half-Life | 1–2 hours | >24 hours |

DAT Inhibitors: αPVP, MDPV, and Pyrovalerone

- Mechanistic Contrast: this compound acts as a non-competitive inhibitor of dopamine transporters (DAT), stabilizing the inward-open conformation without interacting with secondary sites. In contrast, αPVP and S-MDPV exhibit state-dependent binding, with slower dissociation rates (koff) . Enantiomeric Differences: R-MDPV and R-pyrovalerone mimic this compound’s multi-conformational binding, while S-enantiomers show divergent kinetics .

| Compound | DAT Binding Mechanism | k*off (s⁻¹) |

|---|---|---|

| This compound | Non-competitive, multi-state | 1–2 |

| αPVP | Competitive, single-state | 0.1–0.5 |

| R-MDPV | Non-competitive, multi-state | 1–2 |

Monoamine Oxidase Inhibitors: Metralindole and Pinoline

- Structural Analogues: Simplified derivatives of incazane (e.g., metralindole) and the natural product pinoline were generated via scaffold-hopping from this compound .

- Functional Similarities: Both inhibit monoamine oxidase A (MAO-A), a target implicated in depression. Predicted σ2 receptor binding affinity (pKi ~6.8) matches this compound’s experimental value (6.69) .

Classic Hallucinogens: LSD, Mescaline, and Bufotenine

- Shared Serotonergic Effects: this compound, LSD, and mescaline enhance serotonin’s potentiation of hexobarbital hypnosis in mice at low doses. However, all block reserpine-induced effects at higher doses .

- Divergent Targets :

Sigma-2 Receptor Ligands

- Calcium Signaling : this compound and σ2-selective ligands (e.g., CB-64D ) induce transient Ca²⁺ release from endoplasmic reticulum stores. This mechanism may contribute to this compound’s neurotoxicity .

Biological Activity

Ibogaine is a naturally occurring psychoactive compound derived from the root bark of the African shrub Tabernanthe iboga. It has garnered attention for its potential therapeutic effects, particularly in treating substance use disorders (SUDs), including opioid addiction. This article explores the biological activity of this compound, focusing on its pharmacodynamics, case studies, and research findings.

This compound exerts its effects through multiple mechanisms, primarily involving the modulation of neurotransmitter systems. It interacts with various receptors, including:

- Serotonin Receptors (5-HT2A) : this compound's hallucinogenic effects are partly mediated by its action on serotonin receptors, particularly 5-HT2A.

- Opioid Receptors : this compound has been shown to interact with mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, which may contribute to its analgesic and anti-addictive properties.

- Norepinephrine and Dopamine Systems : The compound influences norepinephrine and dopamine pathways, which are crucial in mood regulation and reward processing.

Biological Activity Overview

Research indicates that this compound's biological activity can lead to various physiological effects. Below is a summary of key findings:

Case Studies

Several case studies highlight this compound's therapeutic potential:

-

Neuropathic Pain Management :

- A 53-year-old male with severe neuropathic pain reported a 72.2% reduction in pain after a single this compound treatment, achieving a complete reduction in pain measures after a saturation protocol. This suggests that this compound could be an effective treatment for chronic pain conditions resistant to conventional therapies .

- Opioid Dependence Treatment :

- Long-term Efficacy :

Antioxidant Activity and Oxidative Stress

Research has demonstrated that this compound influences cellular redox states. Low concentrations can stimulate contractile activity in uterine tissues, while higher doses inhibit contractions by altering antioxidant enzyme activities, indicating a dose-dependent effect on oxidative stress levels .

Cardiotoxicity Concerns

Studies have shown that this compound can lead to cardiotoxic necrosis in rats at higher doses, which raises significant safety concerns for its clinical use . The relationship between this compound dosage and cardiac health necessitates further investigation to understand the mechanisms underlying these adverse effects.

Q & A

Basic Research Questions

Q. What are the primary neurochemical mechanisms through which ibogaine exerts its anti-addictive effects?

this compound interacts with multiple neurotransmitter systems, including NMDA receptor antagonism, κ-opioid receptor modulation, and serotonin transporter inhibition. Preclinical studies suggest it may stimulate neurotrophin synthesis (e.g., GDNF), promoting neural repair and reducing cravings . Methodologically, researchers should employ receptor-binding assays, microdialysis for neurotransmitter monitoring, and gene expression analysis to validate these mechanisms in animal models .

Q. What are the current methodological limitations in clinical studies evaluating this compound's efficacy for substance use disorders?

Observational studies dominate the literature, often lacking control groups, standardized protocols, or placebo arms. Many trials occur in non-medical settings, introducing confounding variables like psychosocial support or poly-drug use. Rigorous randomized controlled trials (RCTs) with blinded designs are needed to isolate pharmacological effects .

Q. What safety protocols are critical when administering this compound in clinical research settings?

Mandatory pre-screening includes ECG to assess cardiac risk, liver function tests, and confirmation of recent abstinence from opioids, stimulants, and alcohol. Continuous medical supervision is required to mitigate risks like arrhythmias or neurotoxicity. Emergency protocols (e.g., next-of-kin contact) must be established .

Q. What ethical considerations arise in designing this compound trials given its legal status and historical use in non-medical settings?

Researchers must navigate regulatory barriers (e.g., Schedule I classification in the U.S.) and address risks of underground use. Ethical protocols should ensure informed consent, transparency about potential fatalities, and collaboration with communities experienced in traditional this compound practices .

Q. What are the key contradictions in existing data on this compound's efficacy across different substance use disorders?

While some studies report reduced opioid withdrawal and cravings post-treatment, others highlight inconsistent outcomes for cocaine or alcohol dependence. Discrepancies stem from heterogeneous study designs, dosing variability, and participant comorbidities .

Advanced Research Questions

Q. How do preclinical models of addiction inform the design of human trials for this compound?

Rodent self-administration paradigms and conditioned place preference tests provide translational insights into this compound’s anti-craving effects. Researchers should align preclinical endpoints (e.g., dopamine release patterns) with human biomarkers (e.g., fMRI during cue reactivity tasks) .

Q. What experimental controls are essential in RCTs to isolate this compound's specific effects from psychosocial factors?

Blinded placebo-controlled designs with active comparators (e.g., methadone) are critical. Stratification by addiction severity, co-occurring mental health conditions, and integration of psychotherapy can reduce bias. Longitudinal follow-ups (6–12 months) are needed to distinguish acute vs. sustained effects .

Q. How do pharmacokinetic properties of this compound and its metabolites influence dosing strategies and therapeutic outcomes?

this compound’s long half-life and conversion to northis compound (a longer-acting metabolite) complicate dose-response relationships. Pharmacokinetic modeling in Phase 1 trials should establish optimal dosing windows to balance efficacy and toxicity, particularly in populations with hepatic impairment .

Q. How can neuroimaging techniques elucidate this compound's long-term effects on brain networks involved in addiction?

Resting-state fMRI and PET scans can track changes in default mode network connectivity or dopamine receptor density post-treatment. Combining imaging with behavioral assays (e.g., craving scales) may reveal mechanistic links between neuroplasticity and clinical outcomes .

Q. What statistical approaches are optimal for analyzing behavioral and neurochemical data in this compound research?

Repeated-measures ANOVA is suitable for longitudinal microdialysis data (e.g., dopamine fluctuations). For behavioral outcomes, mixed-effects models can account for individual variability. Bayesian statistics may improve power in small-sample trials common in psychedelic research .

Properties

Key on ui mechanism of action |

... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects. Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug. Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties. The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids. For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page. |

|---|---|

CAS No. |

83-74-9 |

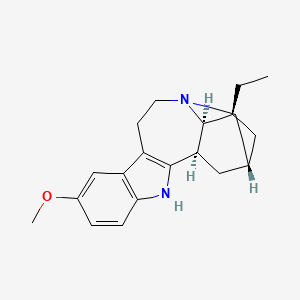

Molecular Formula |

C20H26N2O |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1 |

InChI Key |

HSIBGVUMFOSJPD-WBPAKMTCSA-N |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

Isomeric SMILES |

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

melting_point |

148 °C Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/ |

Key on ui other cas no. |

83-74-9 |

Pictograms |

Irritant |

shelf_life |

Stable under recommended storage conditions. /Ibogaine hydrochloride/ |

solubility |

Soluble in chloroform |

Synonyms |

12 Methoxyibogamine 12-Methoxyibogamine Endabuse Ibogaine NIH 10567 NIH-10567 NIH10567 |

vapor_pressure |

3.03X10-8 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.